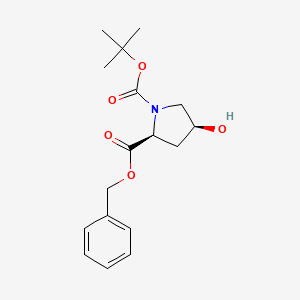

Boc-Cis-Hyp-OBzl

Description

BenchChem offers high-quality Boc-Cis-Hyp-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cis-Hyp-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-cis-4-hydroxy-L-proline Benzyl Ester: A Chiral Building Block for Advanced Peptide and Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 87691-27-8 (for the parent acid, N-Boc-cis-4-hydroxy-L-proline)[1]

Executive Summary

This technical guide provides an in-depth analysis of Boc-cis-4-hydroxy-L-proline benzyl ester, a synthetically versatile derivative of the non-proteinogenic amino acid hydroxyproline. As a bifunctionally protected building block, it offers significant utility in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel biomaterials. This document elucidates the compound's core physicochemical properties, provides detailed protocols for its synthesis and purification, and explores its strategic applications. We delve into the profound conformational influence of the cis-4-hydroxyproline moiety on peptide secondary structures, a critical aspect for the rational design of peptidomimetics, constrained peptides, and PROTAC linkers. This guide is intended to serve as a comprehensive resource for researchers leveraging this unique chiral scaffold to advance therapeutic and materials science frontiers.

Introduction: The Strategic Importance of Hydroxyproline Analogs

Hydroxyproline, a non-proteinogenic amino acid, is a cornerstone of structural biology, most renowned for its critical role in stabilizing the collagen triple helix.[2][3] It is formed through the post-translational modification of proline residues, and the resulting hydroxyl group imposes significant conformational constraints and stereoelectronic effects that dictate the geometry and stability of the peptide backbone.[2][4] While the trans-4-hydroxyproline isomer is prevalent in collagen, the synthetic availability of its diastereomers, including cis-4-hydroxyproline, has unlocked new avenues in peptide design and drug discovery.

The title compound, Boc-cis-4-hydroxy-L-proline benzyl ester, is a strategically protected form of this amino acid. The N-terminal tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection compatible with various coupling conditions, while the C-terminal benzyl (Bzl) ester offers stable carboxyl protection that can be selectively removed via hydrogenolysis.[][6] This orthogonal protection scheme makes it an invaluable building block for the precise incorporation of conformationally constrained motifs into complex molecular architectures. Its applications range from enhancing peptide stability against proteolysis to serving as a key intermediate in the synthesis of innovative drug candidates.[2][7][8]

Physicochemical and Structural Properties

Understanding the fundamental properties of Boc-cis-4-hydroxy-L-proline benzyl ester is paramount for its effective use in synthesis and purification. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2S,4S)-1-tert-butyl 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | IUPAC |

| Molecular Formula | C₁₇H₂₃NO₅ | [9] |

| Molecular Weight | 321.37 g/mol | Derived |

| Appearance | Typically a white to off-white solid or crystalline powder. | [10] |

| Stereochemistry | The (2S, 4S) configuration defines the L-proline backbone and the cis relationship between the C2 carboxylate and the C4 hydroxyl group. | - |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF). | General Knowledge |

| Protection Scheme | N-terminus: tert-butoxycarbonyl (Boc). Stable to basic and nucleophilic conditions; readily cleaved by moderate to strong acids (e.g., TFA).[] C-terminus: Benzyl (Bzl) ester. Stable to acidic and basic conditions used in Boc-SPPS; cleaved by catalytic hydrogenolysis or strong acids like HF.[6] | [][6] |

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-cis-4-hydroxy-L-proline benzyl ester is typically achieved through a two-step process starting from the commercially available cis-4-hydroxy-L-proline. The strategic order of protection—securing the amine first before esterifying the carboxylic acid—is crucial to prevent side reactions and ensure high yields.[7]

Synthetic Pathway Overview

The logical flow for the synthesis involves N-terminal protection followed by C-terminal esterification. This approach circumvents potential self-condensation or other side reactions that can occur if the carboxyl group is activated while the amine remains free.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established methods for Boc protection and benzyl ester formation.[6][11]

Part A: N-Boc Protection

-

Dissolution: Suspend cis-4-hydroxy-L-proline (1 equiv.) in a 1:2 mixture of water and acetone.

-

Basification: Add triethylamine (Et₃N, 1.5 equiv.) to the stirring suspension.

-

Boc Anhydride Addition: At room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in acetone.

-

Reaction: Stir the mixture for 4-6 hours at room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the acetone under reduced pressure.

-

Extraction: Extract the remaining aqueous layer with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).

-

Product Extraction: Immediately extract the acidified aqueous layer multiple times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield crude N-Boc-cis-4-hydroxy-L-proline, often as an oil or foam.

Part B: Benzyl Esterification

-

Salt Formation: Dissolve the crude N-Boc-cis-4-hydroxy-L-proline (1 equiv.) in a minimal amount of ethanol. Add an aqueous solution of cesium carbonate (Cs₂CO₃, 0.5 equiv.) and stir until a clear solution is formed. Remove the solvent under reduced pressure to obtain the dry cesium salt.[6]

-

Esterification Reaction: Dissolve the cesium salt in anhydrous dimethylformamide (DMF). Add benzyl bromide (1.1 equiv.) and stir the reaction at room temperature overnight.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl ester.

Purification by Recrystallization

Boc-protected amino acids and their esters frequently "oil out" during purification.[12] A carefully executed recrystallization is key to obtaining a high-purity, crystalline solid.

-

Solubilization: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating until fully dissolved.[12]

-

Induce Supersaturation: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[12]

-

Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Applications in Peptide Synthesis and Drug Discovery

The true value of Boc-cis-4-hydroxy-L-proline benzyl ester lies in its ability to modulate the structure and function of peptides.

Conformational Control in Peptides

The rigid pyrrolidine ring of proline restricts the phi (Φ) dihedral angle of the peptide backbone. The stereochemistry of substituents on the ring further influences its pucker and the preferred cis/trans conformation of the preceding peptide bond. Incorporating a cis-4-hydroxyproline derivative introduces a distinct structural constraint compared to its more common trans counterpart, making it a powerful tool for:

-

Inducing β-turns: The specific geometry can stabilize turn structures in a peptide chain, which are crucial for molecular recognition events.

-

Designing Peptidomimetics: By locking a peptide into a specific bioactive conformation, its affinity for a target can be enhanced, and its susceptibility to proteolysis can be reduced.[13]

-

Modulating Helical Structures: The presence of hydroxyproline can influence the stability of helical structures, a key consideration in protein and peptide engineering.[3]

Caption: Impact of incorporating cis-4-hydroxyproline on peptide conformation and properties.

Intermediate for Complex Molecule Synthesis

Beyond direct incorporation into peptides, this building block serves as a chiral scaffold for further chemical elaboration. The hydroxyl group can be functionalized to attach other molecules, a strategy used in the synthesis of:

-

PROTACs (PROteolysis TArgeting Chimeras): Hydroxyproline derivatives are key components of the ligands that bind to E3 ubiquitin ligases like Von Hippel-Lindau (VHL), forming the basis of many PROTAC linkers.[8][14]

-

Novel Amino Acids: The hydroxyl group can be displaced or modified to create other 4-substituted proline analogs, expanding the toolbox of unnatural amino acids.[15]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a critical, self-validating step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), the proline ring protons (complex multiplets, ~2.0-4.5 ppm), and the benzyl group (aromatic protons ~7.3 ppm, multiplet, 5H; methylene protons ~5.2 ppm, singlet, 2H). The exact chemical shifts can confirm the cis stereochemistry.

-

¹³C NMR: Will display distinct signals for the carbonyls of the Boc and ester groups, the carbons of the pyrrolidine ring, and the aromatic carbons of the benzyl group. Conformational isomers (rotamers around the N-Boc bond) can sometimes lead to peak broadening or splitting.[16]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound, typically observed as the [M+Na]⁺ or [M+H]⁺ adduct.

-

Chiral High-Performance Liquid Chromatography (HPLC): Can be used to assess enantiomeric and diastereomeric purity.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following guidelines are based on safety data for structurally related compounds.[17][18]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as a dust.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and a lab coat. Use in a well-ventilated area or chemical fume hood.[17][19]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[17][19]

Conclusion

Boc-cis-4-hydroxy-L-proline benzyl ester is more than a simple protected amino acid; it is a sophisticated chemical tool for imposing precise structural control on peptides and other complex molecules. Its unique stereochemistry provides a pathway to creating conformationally defined structures with enhanced biological activity and stability. By understanding its synthesis, properties, and strategic applications, researchers in drug discovery and materials science can effectively harness this building block to engineer the next generation of therapeutics and functional biomaterials.

References

- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.

- LifeTein. (2025, October 29). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog.

- Taylor & Francis. (n.d.). Hydroxyproline – Knowledge and References. Taylor & Francis.

- Various Authors. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. ResearchGate.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.

- Bhatnagar, R. S., & Rapaka, R. S. (n.d.). Structural aspects of hydroxyproline-containing proteins. PubMed.

- AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Pro-OBzl HCl. AAPPTec.

-

Sigma-Aldrich. (n.d.). Safety Information for N-Boc-cis-4-hydroxy-L-proline. Sigma-Aldrich. Retrieved from

- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.

- Biophysics Instrumentation Facility. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. University of Wisconsin-Madison.

- ChemicalBook. (n.d.). N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR. ChemicalBook.

- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy-L-proline 97%. Sigma-Aldrich.

- ThermoFisher Scientific. (n.d.). N-Boc-trans-4-hydroxy-L-proline benzyl ester, 95%. ThermoFisher Scientific.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

- ThermoFisher Scientific. (2025, September 14). SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride. ThermoFisher Scientific.

- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET - N-Boc-cis-4-hydroxy-L-proline. Sigma-Aldrich.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride. Fisher Scientific.

- ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate.

- INDOFINE Chemical Company, Inc. (n.d.). BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE. INDOFINE.

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.

- Wang, H., et al. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters. CCS Chemistry.

- MedKoo Biosciences. (n.d.). N-Boc-cis-4-hydroxy-L-proline. MedKoo Biosciences.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

- Benchchem. (n.d.). L-Proline benzyl ester hydrochloride. Benchchem.

- MedchemExpress. (n.d.). N-Boc-4-hydroxy-L-proline methyl ester. MedchemExpress.

- Banik, S. M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

- Kelly, J. W., & Lee, W. (1999). Convenient synthesis of L-proline benzyl ester. Bioorganic & Medicinal Chemistry Letters.

- Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.

- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.

- ChemScence. (n.d.). Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8. ChemScence.

- Krchnak, V., & Smith, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

Sources

- 1. usbio.net [usbio.net]

- 2. lifetein.com [lifetein.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structural aspects of hydroxyproline-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Boc-trans-4-hydroxy-L-proline benzyl ester, 95% 1 g | Request for Quote [thermofisher.com]

- 10. BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE | 54631-81-1 | INDOFINE Chemical Company [indofinechemical.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Difference between Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl

An In-depth Technical Guide to the Stereochemical Distinction and Application of Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Among these, the diastereomers of 4-hydroxyproline (Hyp) offer profound control over peptide conformation and stability. This guide provides a detailed technical examination of two critical protected building blocks, Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl. We will dissect their fundamental structural differences, the resulting impact on pyrrolidine ring conformation, and the consequential effects on peptide backbone geometry. Furthermore, this whitepaper presents detailed methodologies for their synthesis and spectroscopic differentiation, and explores their distinct applications in the design of conformationally constrained peptides and peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical properties of hydroxyproline isomers to achieve precise molecular design.

The Critical Role of Hydroxyproline Stereochemistry

4-Hydroxyproline (Hyp) is a naturally occurring amino acid, most famously as a key component of collagen, where it is essential for the stability of the triple-helical structure.[1][2] Its defining feature is a hydroxyl group on the C4 (or γ) carbon of the pyrrolidine ring. This seemingly minor modification introduces significant conformational constraints that are highly dependent on its stereochemistry relative to the carboxyl group at C2.[1]

The two diastereomers of interest are:

-

(2S, 4R)-4-Hydroxyproline (trans-Hyp): The natural isomer found in collagen.

-

(2S, 4S)-4-Hydroxyproline (cis-Hyp): The non-natural isomer.

When protected for use in peptide synthesis, for instance as N-Boc (tert-Butyloxycarbonyl) and O-benzyl (OBzl) derivatives, these isomers become powerful tools for molecular engineering.[3][4] The choice between Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl is not arbitrary; it is a deliberate design choice to enforce a specific local geometry, influencing everything from protein folding to receptor binding affinity.

Structural and Conformational Analysis

The fundamental difference between the cis and trans isomers lies in the spatial arrangement of the hydroxyl and carboxyl groups. This stereochemical variation directly dictates the preferred conformation of the five-membered pyrrolidine ring, a phenomenon known as ring pucker.

Stereochemical Architecture

-

Boc-Trans-Hyp-OBzl ((2S, 4R) configuration): The C4-hydroxyl group and the C2-carboxyl group are on opposite faces of the pyrrolidine ring.

-

Boc-Cis-Hyp-OBzl ((2S, 4S) configuration): The C4-hydroxyl group and the C2-carboxyl group are on the same face of the ring.

Caption: Stereochemical representation of trans and cis isomers.

Impact on Pyrrolidine Ring Pucker

The pyrrolidine ring is not planar and adopts one of two major puckered conformations: Cγ-exo or Cγ-endo. The stereochemistry at C4 is the primary determinant of this preference due to stereoelectronic effects.

-

Trans-Hyp (4R): The hydroxyl group strongly favors a Cγ-exo pucker. This conformation places the hydroxyl group in a pseudo-axial position, minimizing steric hindrance and satisfying favorable gauche interactions.[1][5][6] This exo pucker is critical for the structural integrity of collagen.[1]

-

Cis-Hyp (4S): This isomer preferentially adopts a Cγ-endo pucker.[5][6]

Influence on Peptide Backbone Geometry

The ring pucker of a proline residue directly influences the geometry of the preceding peptide bond (the ω angle). This is a crucial aspect of peptide design.

-

Exo Pucker (from trans-Hyp): Stabilizes the trans conformation of the preceding amide bond (ω ≈ 180°). This is the most common and generally more stable peptide bond conformation.[1][7]

-

Endo Pucker (from cis-Hyp): Lowers the energy barrier to forming, and can stabilize, the cis conformation of the preceding amide bond (ω ≈ 0°).[7] While less common, the cis-prolyl bond is a critical structural motif in many folded proteins and is often a rate-limiting step in protein folding.[7][8]

| Feature | Boc-Trans-Hyp-OBzl | Boc-Cis-Hyp-OBzl |

| Stereochemistry | (2S, 4R) | (2S, 4S) |

| Substituent Position | -OH and -COOBzl on opposite faces | -OH and -COOBzl on the same face |

| Preferred Ring Pucker | Cγ-exo[1][5][6] | Cγ-endo[5][6] |

| Favored Peptide Bond | Trans (ω ≈ 180°)[1][7] | Higher propensity for Cis (ω ≈ 0°)[7] |

Spectroscopic and Analytical Differentiation

Distinguishing between the cis and trans diastereomers is routinely accomplished using standard laboratory techniques, with NMR spectroscopy being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The different spatial arrangements of the protons on the pyrrolidine ring in the cis and trans isomers lead to distinct chemical shifts and coupling constants (J-values) in ¹H NMR spectra.[5][9]

-

Chemical Shifts: Protons on the ring experience different shielding/deshielding effects. For example, the Cα-H (H2) and Cγ-H (H4) protons typically have measurably different chemical shifts between the two isomers.

-

Coupling Constants: The dihedral angles between adjacent protons are different, which, according to the Karplus relationship, results in different ³J coupling constants. For example, the coupling constant between H2 and H3 can be used to help confirm the stereochemical assignment.[5][9]

Table of Typical ¹H NMR Chemical Shifts (in CDCl₃, illustrative)

| Proton | Boc-Trans-Hyp-OBzl (ppm) | Boc-Cis-Hyp-OBzl (ppm) | Rationale for Difference |

| Hα (C2-H) | ~4.4 | ~4.5 | Different electronic environment due to ring pucker. |

| Hγ (C4-H) | ~4.5 | ~4.6 | Proximity to -OH and its orientation relative to the ring. |

| Hβ (C3-H) | ~2.2, ~2.1 | ~2.6, ~2.0 | Significant shift difference due to the fixed cis/trans orientation of the hydroxyl group. |

| Hδ (C5-H) | ~3.6, ~3.5 | ~3.7, ~3.4 | Influenced by the overall ring conformation. |

Note: Exact chemical shifts can vary based on solvent and concentration. The key is the relative difference in the pattern.

Other Analytical Techniques

-

X-Ray Crystallography: Provides unambiguous structural determination of the solid-state conformation, confirming the cis or trans relationship and the preferred ring pucker.[5][9][10]

-

Ion Mobility-Mass Spectrometry (IMS-MS): This advanced technique can separate the isomers in the gas phase based on their different collision cross-sections, offering a rapid method for differentiation.[11][12]

-

Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate the diastereomers.[13]

Synthetic Strategies and Methodologies

The synthesis of Boc-Trans-Hyp-OBzl is straightforward as it starts from the commercially available and relatively inexpensive (2S, 4R)-hydroxyproline. The synthesis of the cis isomer, however, requires a specific stereochemical inversion step.

Synthesis of Boc-Trans-Hyp-OBzl

The synthesis involves standard protection chemistry:

-

N-protection: (2S, 4R)-Hydroxyproline is reacted with Di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine, yielding Boc-Trans-Hyp-OH.

-

C-protection: The carboxylic acid of Boc-Trans-Hyp-OH is then esterified using benzyl bromide (BnBr) or benzyl alcohol under appropriate coupling conditions to yield the final product, Boc-Trans-Hyp-OBzl.

Synthesis of Boc-Cis-Hyp-OBzl via Stereochemical Inversion

The most reliable and widely used method to convert the trans-4-hydroxyproline derivative to the cis isomer is the Mitsunobu reaction .[14][15][16] This reaction proceeds via an S_N2 mechanism, which results in a clean inversion of stereochemistry at the reacting center—in this case, the C4 carbon bearing the hydroxyl group.[15][17]

Caption: Synthetic workflow for stereochemical inversion.

Experimental Protocol: Mitsunobu Inversion of Boc-Trans-Hyp-OBzl

Objective: To synthesize Boc-Cis-Hyp-OBzl from Boc-Trans-Hyp-OBzl. This protocol first inverts the alcohol using a nucleophilic carboxylic acid (p-nitrobenzoic acid) and then hydrolyzes the resulting ester.

Materials:

-

Boc-Trans-Hyp-OBzl (starting material)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

p-Nitrobenzoic acid (PNB-OH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Methanol (MeOH) / Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Trans-Hyp-OBzl (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Mitsunobu Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous; handle with care in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Part 1): Quench the reaction with a small amount of water. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude inverted ester (Boc-Cis-Hyp-OPNB).

-

Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of THF/MeOH. Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is fully hydrolyzed.

-

Workup (Part 2): Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure Boc-Cis-Hyp-OBzl.

-

Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful inversion will show the characteristic spectral changes outlined in Section 3.1.

Applications in Peptide Science and Drug Development

The choice between cis and trans isomers allows for precise control over the local and global conformation of a peptide, directly impacting its biological activity.

Applications of Boc-Trans-Hyp-OBzl

-

Structural Stabilization: As the natural isomer in collagen, its incorporation stabilizes secondary structures like polyproline II helices and induces well-defined kinks in the peptide backbone.[1]

-

Enhanced Bioavailability: The conformational rigidity imparted by trans-Hyp can make peptides more resistant to proteolytic degradation.[1]

-

Scaffold Design: It serves as a conformationally restricted scaffold for presenting pharmacophoric groups in a specific spatial orientation for optimal receptor binding.

Applications of Boc-Cis-Hyp-OBzl

-

Inducing β-Turns: The endo pucker favored by cis-Hyp is highly compatible with the geometry of β-turns, which are critical recognition motifs in many bioactive peptides.

-

Probing cis-Prolyl Bond Function: Synthesizing peptides with cis-Hyp allows researchers to study the functional role of cis-prolyl bonds in protein folding, enzyme catalysis, and molecular recognition without relying on the slow cis/trans isomerization equilibrium.[8][18]

-

Novel Peptidomimetics: The unnatural conformation induced by cis-Hyp can lead to the discovery of novel peptide-based drugs with unique structural features and improved selectivity or potency.

Conclusion

Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl are not interchangeable building blocks; they are diastereomers with distinct and predictable effects on peptide structure. The trans isomer enforces a Cγ-exo pucker, stabilizing the trans peptide bond and mimicking the conformation found in collagen. Conversely, the cis isomer favors a Cγ-endo pucker, which promotes the formation of cis peptide bonds and β-turn structures. Understanding these fundamental differences in their stereochemistry, conformational preferences, and synthesis is paramount for scientists aiming to rationally design peptides and peptidomimetics with tailored structures and functions. The deliberate selection of one isomer over the other is a powerful strategy for controlling molecular architecture and, ultimately, biological activity.

References

-

Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches | Request PDF. [Link]

-

Semantic Scholar. (2018). 3‑Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. [Link]

-

PubMed. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides. [Link]

-

PubMed. (2010). Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides. [Link]

-

The Journal of Organic Chemistry. (2014). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]

-

Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

-

LifeTein Peptide Blog. (n.d.). Unusual Amino Acids: Hydroxyproline. [Link]

-

Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of [L-hydroxyproline]3-tuftsin analogue and its alpha- or beta-O-D-glucosylated derivatives. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

ResearchGate. (n.d.). Mechanistic Study of the Mitsunobu Reaction | Request PDF. [Link]

-

PubMed. (2005). Shape of 4S- and 4R-hydroxyproline in gas phase. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2016). 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am.... [Link]

-

Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

-

ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

-

BMRB. (n.d.). bmse000966 Trans 4 Hydroxy-L-proline. [Link]

-

PubChem - NIH. (n.d.). Boc-trp-obzl. [Link]

-

ResearchGate. (n.d.). Molecular models for proline and 4-hydroxyproline. [Link]

-

PubMed. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

-

Aapptec Peptides. (n.d.). Boc-Hyp(Bzl)-OH [54631-81-1]. [Link]

-

Analytical Chemistry - ACS Publications. (2022). Recognition of Cis–Trans and Chiral Proline and Its Derivatives by Ion Mobility Measurement of Their Complexes with Natamycin and Metal Ion. [Link]

-

PubMed. (2022). Recognition of Cis-Trans and Chiral Proline and Its Derivatives by Ion Mobility Measurement of Their Complexes with Natamycin and Metal Ion. [Link]

-

PMC. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. [Link]

-

ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry | Request PDF. [Link]

-

PubMed. (n.d.). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. [Link]

-

ACS Omega. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. [Link]

-

PMC. (n.d.). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of trans-4-hydroxy- L -proline. [Link]

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shape of 4S- and 4R-hydroxyproline in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recognition of Cis-Trans and Chiral Proline and Its Derivatives by Ion Mobility Measurement of Their Complexes with Natamycin and Metal Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. researchgate.net [researchgate.net]

- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 18. Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of cis-Hydroxyproline in Sculpting Peptide Conformation and Directing Folding Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its hydroxylated counterpart, hydroxyproline, are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic side chains. These constraints have profound implications for peptide and protein structure, stability, and function. While trans-4-hydroxyproline is a well-known constituent of collagen, its stereoisomer, cis-4-hydroxyproline, offers a distinct set of conformational preferences that can be strategically exploited in peptide design and drug development. This technical guide provides a comprehensive exploration of the role of cis-hydroxyproline in influencing peptide conformation and folding. We will delve into the fundamental principles of proline puckering and cis-trans isomerization, examine how the stereochemistry of the hydroxyl group in cis-hydroxyproline dictates these conformational equilibria, and discuss the downstream effects on secondary structure, stability, and folding kinetics. Furthermore, this guide will present established experimental methodologies for synthesizing, characterizing, and analyzing peptides containing cis-hydroxyproline, offering practical insights for researchers in the field.

Introduction: The Conformational Dichotomy of Proline and its Analogs

The imino acid proline introduces a unique kink in the polypeptide backbone due to its cyclic side chain, which restricts the peptide bond preceding it to either a cis or trans conformation. While the trans conformation is generally favored for most amino acid residues, the energy difference between the cis and trans isomers of the Xaa-Pro bond is significantly smaller, leading to a higher population of the cis isomer in proteins.[1] This cis-trans isomerization is often a rate-limiting step in protein folding.[1]

The introduction of a hydroxyl group at the C4 position of the proline ring, forming hydroxyproline (Hyp), further modulates these conformational preferences. The stereochemistry of this hydroxyl group—whether it is in the cis or trans configuration relative to the carboxyl group—has a dramatic impact on the puckering of the pyrrolidine ring and the equilibrium of the preceding peptide bond.[2]

The Unique Structural Influence of cis-4-Hydroxyproline

While the naturally abundant trans-4-hydroxyproline is known to stabilize the collagen triple helix through stereoelectronic effects and participation in hydrogen-bonding networks[3][4][5][6], cis-4-hydroxyproline imparts distinct conformational biases.

Pyrrolidine Ring Pucker: The Endo vs. Exo Equilibrium

The five-membered pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (down) and Cγ-exo (up).[7][8] The substituent at the C4 position significantly influences this equilibrium. Electron-withdrawing substituents, such as the hydroxyl group, exert a stereoelectronic gauche effect that favors a specific pucker.[9]

-

trans-4-Hydroxyproline: The hydroxyl group in the trans configuration (4R) favors an exo pucker.[7][10]

-

cis-4-Hydroxyproline: Conversely, the hydroxyl group in the cis configuration (4S) promotes an endo pucker.[11]

This fundamental difference in ring puckering has significant downstream consequences for the overall peptide conformation.

Modulating the cis-trans Amide Bond Isomerism

The puckering of the proline ring is intrinsically coupled to the cis-trans isomerization of the preceding peptide bond.[12] A statistical analysis of protein structures has revealed that proline residues with a preceding cis peptide bond preferentially adopt a down (endo) puckering.[8]

Therefore, by favoring the endo pucker, cis-4-hydroxyproline can be used to stabilize the cis conformation of the Xaa-Pro peptide bond.[2][11] This ability to selectively favor the cis isomer is a powerful tool in peptide design, allowing for the stabilization of specific turns and secondary structures that are dependent on a cis prolyl bond.

The relationship between proline puckering and the cis-trans isomerization of the preceding peptide bond is a critical concept for understanding the structural role of cis-hydroxyproline.

Caption: Influence of Hydroxyproline Stereochemistry on Conformation.

Impact on Peptide and Protein Folding

The ability of cis-hydroxyproline to pre-organize a peptide into a specific conformation can have a significant impact on the folding process. By stabilizing a cis peptide bond, which is often a high-energy state and a rate-limiting step in folding, the incorporation of cis-hydroxyproline can potentially accelerate the folding of a peptide or protein into its native conformation.[1]

Conversely, the introduction of cis-hydroxyproline in a context where a trans bond is required for proper folding could act as a local destabilizing element, preventing misfolding or aggregation. This highlights the context-dependent nature of its effects.

Applications in Drug Design and Development

The unique conformational properties of cis-hydroxyproline make it a valuable tool for medicinal chemists and drug development professionals.[13][14][15] By incorporating this non-canonical amino acid into peptide-based therapeutics, it is possible to:

-

Constrain Peptide Conformation: Lock a peptide into a bioactive conformation, thereby increasing its affinity and specificity for a biological target.[13]

-

Enhance Stability: Improve the metabolic stability of a peptide by introducing a non-natural amino acid that may be less susceptible to enzymatic degradation.[13]

-

Modulate Bioavailability: The altered conformational and physicochemical properties can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug.

Experimental Methodologies

A comprehensive understanding of the effects of cis-hydroxyproline requires a combination of synthetic, spectroscopic, and structural biology techniques.

Synthesis of Peptides Containing cis-Hydroxyproline

The incorporation of cis-4-hydroxyproline into peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols using an appropriately protected Fmoc-L-cis-4-hydroxyproline building block.[16][17]

Table 1: Key Steps in Solid-Phase Peptide Synthesis of a cis-Hydroxyproline-Containing Peptide

| Step | Description | Key Considerations |

| 1. Resin Swelling | The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF). | Ensures accessibility of reactive sites. |

| 2. First Amino Acid Coupling | The C-terminal amino acid is coupled to the resin. | Requires activation of the carboxyl group. |

| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically with a solution of piperidine in DMF. | A critical step to allow for the next coupling reaction. |

| 4. Amino Acid Coupling | The next Fmoc-protected amino acid, including Fmoc-L-cis-4-hydroxyproline, is coupled to the deprotected N-terminus. | Coupling reagents like HBTU/HOBt are commonly used. |

| 5. Repetitive Cycles | Steps 3 and 4 are repeated until the desired peptide sequence is assembled. | Careful monitoring of coupling efficiency is important. |

| 6. Cleavage and Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). | The choice of scavengers is crucial to prevent side reactions. |

| 7. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). | Gradient optimization is key to achieving high purity. |

| 8. Characterization | The final peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity. | Essential for quality control. |

A general workflow for the synthesis and analysis of peptides containing cis-hydroxyproline is depicted below.

Caption: Workflow for Synthesis and Analysis of cis-Hyp Peptides.

Biophysical Characterization

A suite of biophysical techniques is employed to elucidate the structural and dynamic consequences of incorporating cis-hydroxyproline.[18][19]

NMR is a powerful technique for studying peptide conformation in solution. It can provide information on:

-

cis-trans Isomerism: The cis and trans isomers of the Xaa-Pro bond are in slow exchange on the NMR timescale, giving rise to distinct sets of resonances.[20] The ratio of the integrals of these signals provides a quantitative measure of the cis/trans population.[11]

-

Ring Pucker: The coupling constants between protons on the pyrrolidine ring can be used to determine the preferred puckering conformation.

-

Secondary Structure: Nuclear Overhauser effect (NOE) data can provide distance constraints between protons, which are used to determine the three-dimensional structure of the peptide.

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[21][22][23][24][25] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative analysis of these structural elements.[23] Time-resolved CD can be used to monitor the kinetics of peptide folding and unfolding.[26][27]

Table 2: Typical CD Spectral Features of Peptide Secondary Structures

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |

| α-Helix | ~208, ~222 | ~192 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~198 | - |

For peptides that can be crystallized, X-ray crystallography provides high-resolution, three-dimensional structural information.[28][29][30] This technique can definitively determine the conformation of the cis-hydroxyproline residue, the puckering of its ring, the isomerization state of the preceding peptide bond, and the overall structure of the peptide.

Conclusion

cis-Hydroxyproline is a powerful tool for probing and controlling peptide conformation and folding. Its unique ability to favor an endo ring pucker and stabilize the cis conformation of the preceding peptide bond provides a means to pre-organize peptides into specific secondary structures and potentially influence their folding pathways. For researchers in basic science and drug development, a thorough understanding of the conformational effects of cis-hydroxyproline opens up new avenues for designing peptides with enhanced stability, bioactivity, and therapeutic potential. The continued application of advanced synthetic and biophysical techniques will undoubtedly further illuminate the multifaceted role of this intriguing non-canonical amino acid.

References

- Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability.

-

Wikipedia. (n.d.). Hydroxyproline. [Link]

-

DergiPark. (2019). Bound Water and Hydroxyproline are the essential contributors to collagen molecular stability: A Computational Analysis. [Link]

-

Taylor & Francis. (n.d.). Hydroxyproline – Knowledge and References. [Link]

-

National Institutes of Health. (n.d.). Role of prolyl hydroxylation in the molecular interactions of collagens. [Link]

-

GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

-

National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

-

National Institutes of Health. (n.d.). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. [Link]

-

bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]

-

PubMed. (2004). Cis-trans isomerization and puckering of proline residue. [Link]

-

ResearchGate. (2025). Cis-trans isomerization and puckering of proline residue | Request PDF. [Link]

-

University of Delaware. (n.d.). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. [Link]

-

ResearchGate. (2025). Surrogates of proline and cis/trans isomerization of proline peptide bond. [Link]

-

MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

-

ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra... [Link]

-

National Institutes of Health. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. [Link]

-

National Institutes of Health. (2020). Conformational landscape of substituted prolines. [Link]

-

Royal Society of Chemistry. (2010). Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides. [Link]

- Google Books. (n.d.). Protein Folding Kinetics: Biophysical Methods.

-

GenScript. (n.d.). Terminology of Molecular Biology for Peptide Folding. [Link]

-

LifeTein. (2025). Unusual Amino Acids: Hydroxyproline. [Link]

-

National Institutes of Health. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of cis-4-Hydroxy-D-proline in Neurological Disorder Research. [Link]

-

ResearchGate. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. [Link]

-

Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

-

Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

-

ACS Publications. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. [Link]

-

ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

-

PubMed. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]

-

SciSpace. (n.d.). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. [Link]

-

ResearchGate. (n.d.). NMR spectra (amide region) of Ac-TYProxN-NH 2 peptides containing... [Link]

-

National Institutes of Health. (n.d.). Kinetics of Peptide Folding in Lipid Membranes. [Link]

-

IBB-CNR. (2020). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]

-

The University of Manchester. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]

-

Journal of the American Chemical Society. (n.d.). X-ray and NMR studies of L-4-hydroxyproline conformation in oligopeptides related to collagen. [Link]

-

National Institutes of Health. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

-

ResearchGate. (2006). The Crystal Structure of a Collagen-like Polypeptide with 3(S)-Hydroxyproline Residues in the Xaa Position Forms a Standard 7/2 Collagen Triple Helix. [Link]

-

PubMed. (n.d.). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]

- Google Books. (n.d.). Protein Folding Kinetics: Biophysical Methods.

- Google Patents. (n.d.). WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 16. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. Protein Folding Kinetics: Biophysical Methods - Bengt Nölting - Google Books [books.google.ch]

- 19. genscript.com [genscript.com]

- 20. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 23. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Kinetics of Peptide Folding in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) [ibb.cnr.it]

- 30. research.manchester.ac.uk [research.manchester.ac.uk]

Boc-Cis-Hyp-OBzl vs Boc-Hyp(Bzl)-OH naming conventions

Title: Precision in Peptidomimetics: Decoding Boc-Cis-Hyp-OBzl vs. Boc-Hyp(Bzl)-OH

Executive Summary: The Nomenclature Crisis

In high-fidelity peptide synthesis, the distinction between Boc-Cis-Hyp-OBzl and Boc-Hyp(Bzl)-OH is not merely semantic—it is structural and functional. These two reagents represent divergent synthetic strategies.

-

Boc-Hyp(Bzl)-OH is a Building Block : It is used to introduce a protected hydroxyproline residue into a growing peptide chain.

-

Boc-Cis-Hyp-OBzl is a Scaffold/Intermediate : It is typically used as a substrate for side-chain engineering (e.g., stereochemical inversion via Mitsunobu reaction) or as a C-terminal cap.

Failure to distinguish the location of the benzyl group—denoted by the subtle shift from "OBzl" to "(Bzl)"—can lead to catastrophic synthesis failure, specifically unintended chain termination or side-chain branching.

Structural Anatomy & Nomenclature Logic

The IUPAC and common peptide nomenclature rely on specific syntax to denote the regiochemistry of protecting groups.

The Syntax of Protection

| Notation | Chemical Identity | Location | Function |

| (Bzl) | Benzyl Ether | Side Chain (C4-Hydroxyl) | Protects the alcohol from acylation/alkylation. |

| -OBzl | Benzyl Ester | C-Terminus (Carboxyl) | Blocks the C-terminus; prevents polymerization. |

| Cis/Trans | Stereochemistry | C4 Position | Defines ring pucker (endo/exo) and secondary structure. |

Structural Visualization

The following diagram illustrates the precise atomic differences. Note the "Free Acid" vs. "Free Alcohol" availability.

Figure 1: Decision tree for selecting the correct Hydroxyproline derivative based on structural availability.

Scientific Integrity: Causality & Application

Boc-Hyp(Bzl)-OH: The Chain Extender

-

CAS: 54631-81-1 (Standard L-trans isomer)

-

Mechanism: This molecule possesses a free carboxylic acid. In Solid Phase Peptide Synthesis (SPPS), this acid is activated (using DIC/Oxyma or HATU) to attack the N-terminal amine of the resin-bound peptide.

-

Why (Bzl)? The side chain hydroxyl is nucleophilic. If left unprotected during coupling, it would react with the activated carboxyl group of the next amino acid, causing branching (ester formation) rather than linear peptide growth. The Benzyl ether is stable to TFA (acid) but cleaved by HF or TFMSA, making it ideal for Boc-chemistry SPPS.

Boc-Cis-Hyp-OBzl: The Stereochemical Switch

-

Context: Natural collagen contains trans-4-hydroxy-L-proline. However, cis-hydroxyproline is valuable for disrupting collagen triple helices or for use as a specific conformational probe.

-

Mechanism: The "OBzl" ester protects the C-terminus. The "Cis" hydroxyl is free.

-

The "Proline Editing" Strategy: This molecule is the primary substrate for the Mitsunobu Reaction . By reacting Boc-Cis-Hyp-OBzl with a nucleophile (Nu) in the presence of DEAD/PPh3, the stereochemistry at C4 is inverted from cis to trans.

-

Reaction: Cis-OH (Free) + Nucleophile

Trans-Nu. -

Result: This allows the synthesis of unnatural trans-4-substituted prolines that are otherwise difficult to source.

-

Experimental Protocols

Protocol A: Differentiation via Thin Layer Chromatography (TLC)

Goal: Verify the identity of the two compounds to prevent cross-contamination.

-

Stationary Phase: Silica Gel 60 F254 plates.

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization:

-

UV (254 nm): Both compounds absorb due to the Benzyl/Boc groups.

-

Ninhydrin: Negative for both (Secondary amines are Boc-protected).

-

Bromocresol Green:

-

Boc-Hyp(Bzl)-OH: Turns Yellow (indicates free Acid).

-

Boc-Cis-Hyp-OBzl: Remains Blue/Green (indicates Ester/No free acid).

-

-

-

Interpretation: If your "Boc-Hyp(Bzl)-OH" does not turn Bromocresol Green yellow, it is likely the ester form (OBzl) or fully protected, and coupling will fail.

Protocol B: The Mitsunobu Inversion (Using Boc-Cis-Hyp-OBzl)

Goal: Invert cis-Hyp to trans-Hyp derivatives (Proline Editing).

-

Setup: Dissolve Boc-Cis-Hyp-OBzl (1.0 eq) in anhydrous THF under Nitrogen.

-

Reagents: Add Triphenylphosphine (PPh3, 1.5 eq) and the desired Nucleophile (e.g., Benzoic acid for simple inversion, 1.5 eq).

-

Activation: Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 eq).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) overnight.

-

Workup: Concentrate THF. Triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Validation: The product will be Boc-Trans-Hyp(Bz)-OBzl (Note: Side chain is now an Ester of Benzoic acid, C-term is Benzyl Ester).

-

Deprotection (Optional): Saponification (LiOH) removes both the C-term OBzl and the side-chain Benzoyl to yield free trans-Hyp.

Comparative Data Summary

| Feature | Boc-Hyp(Bzl)-OH | Boc-Cis-Hyp-OBzl |

| Primary CAS | 54631-81-1 | 87691-27-8 (Free acid precursor) |

| C-Terminus | Free Acid (-COOH) | Benzyl Ester (-COOCH₂Ph) |

| Side Chain | Benzyl Ether (-OCH₂Ph) | Free Hydroxyl (-OH) |

| Stereochemistry | Usually Trans (Natural) | Cis (Allo) |

| Solubility | DCM, DMF, MeOH | DCM, EtOAc, THF |

| Primary Use | Peptide Coupling (SPPS) | Mitsunobu Reaction / Intermediate |

| Acid Stability | Stable to TFA (Boc removal) | Stable to TFA (Boc removal) |

| H2/Pd Cleavage | Removes Bzl (Side chain) | Removes OBzl (C-term) |

Visualizing the Synthetic Pathway

The following graph illustrates how these two molecules fit into the broader peptide synthesis workflow.

Figure 2: Synthetic relationship showing how the Scaffold (Cis-OBzl) can theoretically be converted to the Building Block (Trans-Bzl-OH) via inversion and selective deprotection, though they are usually purchased separately.

References

-

PubChem. (n.d.).[1] Boc-Hyp(Bzl)-OH Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Krow, G. R., et al. (2009). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of Organic Chemistry. Retrieved from [Link]

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved from [Link]

Sources

Thermodynamic stability of cis-4-hydroxyproline derivatives

Title: Thermodynamic Stability & Structural Dynamics of cis-4-Hydroxyproline Derivatives: A Technical Guide for Peptidomimetic Design

Executive Summary

This technical guide analyzes the thermodynamic and structural properties of cis-4-hydroxyproline (cis-4-Hyp) derivatives, a class of non-canonical amino acids critical for engineering constrained peptides, collagen mimetics, and protease inhibitors. Unlike its naturally abundant diastereomer (trans-4-Hyp), cis-4-Hyp induces distinct conformational preferences—specifically the C

Structural Mechanics & Thermodynamics

The utility of cis-4-Hyp in drug design stems from its ability to bias the pyrrolidine ring conformation, which in turn dictates the geometry of the peptide backbone.

The Gauche Effect and Ring Puckering

The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope conformations: C

-

** trans-4-Hyp (Natural):** The electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. This forces the ring into the C

-exo pucker. -

** cis-4-Hyp (Synthetic):** The hydroxyl group is diastereomeric.[1][2][3] To maintain favorable stereoelectronic overlaps and minimize steric clashes with the carboxylate, cis-4-Hyp strongly favors the C

-endo pucker.

Amide Bond Equilibrium ( )

The ring pucker directly influences the cis/trans isomerization of the preceding peptide bond (Xaa-Pro bond).

-

Mechanism: The

interaction involves electron donation from the amide oxygen lone pair ( -

Thermodynamic Consequence: The C

-exo pucker (favored by trans-4-Hyp) optimizes the distance and angle for this -

The cis-4-Hyp Anomaly: The C

-endo pucker (favored by cis-4-Hyp) disrupts this orbital overlap. Consequently, cis-4-Hyp derivatives exhibit a significantly higher population of the cis amide rotamer compared to trans-4-Hyp or native proline. This makes cis-4-Hyp an ideal scaffold for nucleating

Caption: Thermodynamic linkage between stereochemistry, ring puckering, and amide bond geometry.

Comparative Stability Data

The following table summarizes the thermodynamic parameters for N-acetyl-proline methyl ester model systems (Ac-Xaa-OMe) in aqueous solution (

| Derivative | Ring Pucker Preference | Structural Application | ||

| L-Proline | Mixed (slight C | 4.6 | -0.9 | General backbone |

| ** trans-4-Hyp | C | 6.1 | -1.1 | Collagen stability, extended helices |

| cis-4-Hyp | C | 2.4 | -0.5 | |

| cis-4-Fluoro-Pro** | C | 2.5 | -0.55 | Hyper-stable endo pucker (non-H-bonding) |

Note: The lower

Synthetic Pathways & Chemical Stability

Direct synthesis of cis-4-Hyp derivatives often requires inversion of the naturally available trans-4-Hyp.[4] The primary stability risk during synthesis is epimerization at the

The Mitsunobu Inversion Protocol

The most robust method for generating cis-4-Hyp derivatives involves a Mitsunobu reaction that proceeds via a bicyclic lactone intermediate or direct inversion with a nucleophile.

Critical Stability Note: The cis-4-Hyp ester is chemically stable under neutral/acidic conditions. However, under strong basic conditions (pH > 11), the

Caption: Stereochemical inversion pathway via Mitsunobu cyclization to access cis-4-Hyp.

Experimental Protocols

To validate the thermodynamic stability and isomeric purity of cis-4-Hyp derivatives, the following self-validating protocols are recommended.

Protocol: NMR Determination of

This method quantifies the amide bond equilibrium.

-

Sample Preparation: Dissolve 5-10 mg of the cis-4-Hyp derivative (e.g., Ac-cis-Hyp-OMe) in 600

L of -

Equilibration: Allow the sample to sit at 25°C for at least 4 hours to ensure the rotamer population reaches thermodynamic equilibrium.

-

Acquisition:

-

Acquire a 1D

-NMR spectrum (minimum 400 MHz, ideally 600 MHz). -

Set relaxation delay (

) to

-

-

Analysis:

-

Locate the

-proton signal ( -

The cis and trans rotamers will appear as distinct peaks due to the slow exchange on the NMR timescale.

-

Calculation:

. -

Validation: The cis isomer usually resonates upfield (lower ppm) relative to the trans isomer in

.

-

Protocol: Thermal Stability via Circular Dichroism (CD)

If the derivative is incorporated into a peptide (e.g., a collagen mimetic), CD is used to measure the "melting" of the secondary structure.

-

Preparation: Prepare a 0.1 - 0.5 mM peptide solution in phosphate buffer (pH 7.0).

-

Wavelength Scan: Scan from 190 nm to 260 nm at 4°C.

-

cis-4-Hyp containing collagen mimetics often show a reduced or absent positive band at 225 nm compared to trans-4-Hyp peptides.

-

-

Thermal Denaturation:

-

Monitor ellipticity at 225 nm while heating from 4°C to 80°C (ramp rate 1°C/min).

-

Data Output: Plot fraction folded vs. Temperature.

-

Expectation: Peptides with cis-4-Hyp in the Yaa position of a (Gly-Xaa-Yaa)n repeat will likely show no cooperative transition (unfolded at room temp), confirming the destabilizing effect of the endo pucker on the triple helix.

-

Applications in Drug Design

Targeted Protein Degradation (VHL Ligands)

The Von Hippel-Lindau (VHL) E3 ligase naturally recognizes trans-4-Hyp. However, cis-4-Hyp derivatives are used as negative controls or to tune binding affinity in PROTAC design. The distinct vector of the 4-hydroxyl group in the cis isomer abalates hydrogen bonding with Ser111/His115 in the VHL binding pocket, effectively killing binding (

Peptidomimetic Turn Inducers

In macrocyclic peptide drug discovery, incorporating cis-4-Hyp is a strategic choice to enforce a turn geometry. The preference for the C

References

-

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[5] Journal of the American Chemical Society.

-

Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Structural bases of collagen stabilization induced by proline hydroxylation. Biopolymers.[6][7]

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[5][8] Annual Review of Biochemistry.

-

Demange, L., Menez, A., & Dugave, C. (2004). Chemical synthesis of 4-hydroxyproline derivatives and their application in the synthesis of biologically active peptides. Comptes Rendus Chimie.

-

Song, I. K., & Kang, Y. K. (2005). Conformational preferences of 4-substituted prolines. Journal of Physical Chemistry B.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectsci.au [connectsci.au]

- 5. raineslab.com [raineslab.com]

- 6. Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Boc-Cis-Hyp-OBzl coupling conditions for solid-phase peptide synthesis

Application Note: Optimization of Boc-Cis-Hyp-OBzl Coupling Conditions for Solid-Phase Peptide Synthesis

Executive Summary & Chemical Context

This technical guide addresses the specific requirements for incorporating Boc-cis-4-hydroxy-L-proline (Boc-Cis-Hyp) into peptide sequences via Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) .

Clarification of Nomenclature: The term "Boc-Cis-Hyp-OBzl" in the context of SPPS typically refers to one of two scenarios:

-

The Target Resin Linkage: The attachment of the first amino acid (Boc-Cis-Hyp-OH) to a chloromethyl polystyrene (Merrifield) resin, resulting in a benzyl ester (OBzl) linkage.[1]

-

The Reagent: A misunderstanding of the building block. If you possess the chemical Boc-cis-4-hydroxyproline benzyl ester (a fully protected molecule), it cannot be used directly for coupling.[1][2] It must be hydrolyzed to the free acid (Boc-Cis-Hyp-OH ) prior to use.[1][2]

The "Cis" Challenge: Unlike the naturally occurring trans-4-hydroxyproline (found in collagen), the cis-isomer presents a unique synthetic hazard: Lactonization .[2] Upon activation of the carboxylic acid, the 4-hydroxyl group (if unprotected) is spatially positioned to attack the activated carbonyl, forming a stable bicyclic lactone.[1] This side reaction competes with peptide bond formation, drastically reducing yield and terminating the chain.[1]

Critical Analysis: The Mechanistic Landscape

Successful coupling relies on mitigating two primary failure modes: Lactonization and Steric Hindrance .

The Lactonization Trap

When Boc-Cis-Hyp-OH (with a free side-chain hydroxyl) is activated, the cis-geometry forces the hydroxyl group into proximity with the activated ester.[2]

-

Mechanism: Intramolecular nucleophilic attack (

).[1] -

Consequence: Formation of a dead-end lactone species that cannot couple to the resin or amine.[2]

-

Solution: Use Boc-Cis-Hyp(Bzl)-OH (benzyl ether protection on the side chain) whenever possible.[1][2] If the free hydroxyl is required during synthesis, one must use "fast activation" protocols (e.g., HATU) and avoid slow activation methods like symmetrical anhydrides.[1]

Resin Loading (The "OBzl" Linkage)

Loading the first residue onto Merrifield resin is the most critical step.[1] Standard nucleophilic displacement using triethylamine (TEA) is discouraged for Proline/Hyp derivatives due to the risk of quaternization (formation of quaternary ammonium salts with the chloromethyl groups) and ester hydrolysis.[1] The Gisin Method (Cesium Salt) is the required standard for this application.[1]

Experimental Protocols

Protocol A: First Residue Attachment (Gisin Method)

Objective: To load Boc-Cis-Hyp-OH onto Chloromethyl Polystyrene (Merrifield) Resin to form the Boc-Cis-Hyp-OBzl-Resin linkage.[1][2]

Reagents:

-

Cesium Carbonate (

) in water (20% w/v)[1][3] -

Merrifield Resin (0.7–1.0 mmol/g substitution)[1]

-

Solvents: Ethanol (EtOH), DMF, DCM.[1]

Step-by-Step Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve Boc-Cis-Hyp-OH (1.0 eq relative to resin capacity) in EtOH (5 mL/mmol) and water (0.5 mL/mmol).[1]

-

Titrate the solution to pH 7.0 using the

solution.[1][3][4] Note: Do not exceed pH 7.0 to prevent racemization.[1] -

Evaporate to dryness (rotary evaporator, <45°C).

-

Add dry DMF (2.5 mL/mmol) and re-evaporate. Repeat this "azeotropic drying" step twice to ensure the salt is anhydrous.

-

-

Coupling to Resin:

-

Swell Merrifield resin in DMF for 30 minutes.

-

Add the dried Boc-Cis-Hyp-Cesium salt (dissolved in minimum DMF) to the resin.[2]

-

Incubate at 50°C for 16–24 hours with gentle agitation.

-

-

Work-up:

-

Validation (Substitution Determination):

-

Perform a quantitative picric acid test or weight gain analysis to determine loading efficiency.[2]

-

Protocol B: Chain Elongation (Coupling to Peptide Amine)

Objective: To couple Boc-Cis-Hyp-OH to a growing peptide chain.

Reagents:

-

Coupling Reagent: HATU (preferred for speed) or DIC/HOBt (standard).[1]

-

Solvent: DMF (Polarity helps solubilize the intermediate).[1]

Step-by-Step Procedure:

-

Deprotection (Pre-cycle):

-

Activation & Coupling:

-

If using Boc-Cis-Hyp(Bzl)-OH (Protected Side Chain):

-

If using Boc-Cis-Hyp-OH (Unprotected Side Chain):

-

Use HATU to outcompete lactonization.

-

Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIEA (6 eq) immediately before adding to the resin.[1]

-

Reaction time: 30–45 minutes (shorter time reduces side reactions).

-

-

-

Monitoring:

Data Summary & Troubleshooting

| Parameter | Recommendation | Reason |

| Resin Linkage | Merrifield (Chloromethyl) | Forms the stable "OBzl" ester; cleaved by HF.[2] |

| Loading Method | Cesium Salt (Gisin) | Prevents quaternization; high yield for steric residues.[1] |

| Coupling Reagent | HATU/DIEA | Fast kinetics essential to prevent lactonization of cis-Hyp.[2] |

| Side Chain Protection | Bzl (Benzyl Ether) | Highly recommended to block intramolecular attack.[1] |

| Monitoring | Chloranil / Isatin | Ninhydrin is false-negative for secondary amines.[2] |

Visualization: Mechanistic Pathways

The following diagram illustrates the competition between the desired coupling pathway and the lactonization failure mode specific to cis-Hydroxyproline.

Figure 1: Kinetic competition between peptide bond formation and lactonization in cis-Hyp activation.[1][2]

References

-

Gisin, B. F. (1973).[1] "The preparation of Merrifield-resins through total esterification with cesium salts."[2][5] Helvetica Chimica Acta, 56(5), 1476–1482.[1] Link[1]

-